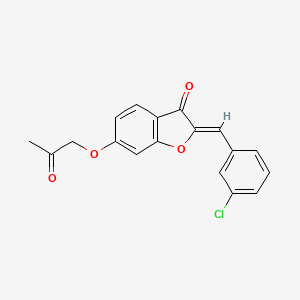

(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Description

The compound “(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one” belongs to the aurone family, a class of benzofuran-3(2H)-one derivatives characterized by a Z-configured benzylidene moiety at the C2 position. Aurones are known for their biological activities, including anticancer, antiviral, and antimicrobial properties . The target molecule features a 3-chlorobenzylidene substituent and a 2-oxopropoxy group at the C6 position of the benzofuranone scaffold. These substituents likely influence its physicochemical properties and biological interactions:

- The 2-oxopropoxy group introduces a ketone, which may participate in hydrogen bonding with biological targets or modulate metabolic stability .

For example, (Z)-2-(3-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one (Compound 5, ) shares the 3-chloro and benzofuranone core but lacks the 2-oxopropoxy group, demonstrating the importance of substituent variations in activity .

Properties

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMIFBASHJZBAC-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family. It has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is C18H13ClO4, with a molecular weight of 328.75 g/mol. The structure features a benzofuran core with substituents that enhance its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H13ClO4 |

| Molecular Weight | 328.75 g/mol |

| CAS Number | 879807-52-0 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds similar to (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibit various biological activities:

- Anti-inflammatory Activity : Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models. For instance, certain derivatives have demonstrated significant inhibition of TNF-α-induced monocyte adhesion to epithelial cells, which is crucial in inflammatory bowel disease (IBD) models .

- Antimicrobial Properties : The presence of the benzofuran moiety in several compounds has been linked to antimicrobial activity against various pathogens. This suggests that (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one may possess similar properties, although specific studies are needed for confirmation.

- Anticancer Potential : Some benzofuran derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibitors designed from these derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells .

In Vivo Studies

A study focused on the structure-activity relationship (SAR) of benzofuran derivatives revealed that certain compounds exhibited over 70% inhibition of TNF-α-induced adhesion in a rat model of colitis . This suggests that (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one could be a candidate for developing treatments for inflammatory conditions.

Mechanistic Insights

The mechanism of action for compounds similar to (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one often involves the modulation of key signaling pathways such as NF-κB and AP-1, which are involved in inflammatory responses . These pathways are crucial for the expression of pro-inflammatory cytokines, indicating that targeting them could yield therapeutic benefits.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| Benzofuran-3(2H)-one | Varies | Fundamental scaffold |

| 4-Chlorobenzaldehyde Derivatives | Varies | Electrophilic nature |

| Acylated Benzofurans | Potentially high | Enhanced reactivity |

| (Z)-2-(4-chlorobenzylidene)benzofuran derivatives | Anti-inflammatory, anticancer | Specific substituent effects |

Scientific Research Applications

The compound has been investigated for several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit significant cytotoxic effects against various cancer cell lines. The introduction of specific substituents, such as the chlorobenzylidene moiety, may enhance these effects by altering the compound's interaction with cellular targets.

- Antimicrobial Properties : Similar compounds have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Studies

-

Antitumor Effects :

- A study demonstrated that modifications to the benzofuran structure significantly influenced cytotoxicity against human cancer cell lines. The presence of the chlorobenzylidene group was found to enhance the compound's effectiveness in inhibiting cancer cell proliferation.

-

Antimicrobial Effects :

- Research focused on related benzofuran derivatives indicated promising antimicrobial properties. Compounds with similar structural frameworks exhibited activity against various bacterial strains, indicating their potential use in treating infections.

Research Findings

Recent research findings indicate that benzofuran derivatives, including (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, are promising candidates for further investigation in drug development due to their diverse biological activities.

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones with modifications at the benzylidene and C6 positions exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:

Key Observations

Anticancer Activity: The chloro-substituted analogs (e.g., 5b) exhibit nanomolar potency against cancer cells by targeting tubulin, with selectivity for the colchicine-binding site . The 3-chloro group in the target compound may similarly enhance tubulin disruption. Electron-withdrawing groups (e.g., Cl, CN) at C2 improve anticancer activity by stabilizing interactions with tubulin’s hydrophobic pockets .

Physicochemical Properties: Hydroxy vs.

Research Findings and Mechanistic Insights

Tubulin Inhibition and Anticancer Mechanisms

- Compounds like 5a and 5b () induce G2/M cell cycle arrest and inhibit tubulin polymerization, mirroring the effects of colchicine. Molecular docking confirms their binding to the colchicine site, a mechanism likely shared by the target compound due to its 3-chlorobenzylidene moiety .

- SAR Trends : Bulky substituents at C6 (e.g., 2-oxopropoxy) may reduce toxicity by avoiding hERG channel inhibition, as seen in 5a .

Antiviral Potential

- The 2-oxopropoxy group in CID: 1804018 forms hydrogen bonds with Marburg NP’s active site residues (e.g., Lys184, Asp30), stabilizing the complex (ΔG = -9.2 kcal/mol) . The target compound’s 2-oxopropoxy group could adopt a similar binding mode.

Q & A

Basic Questions

Q. What are the common synthetic routes for (Z)-2-(3-chlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a substituted benzofuran-3(2H)-one reacts with 3-chlorobenzaldehyde under basic conditions to form the (Z)-configured benzylidene derivative. For the 6-(2-oxopropoxy) substituent, alkoxy groups are introduced via nucleophilic substitution using propargyl bromide or similar reagents, followed by oxidation . Cascade strategies involving [3,3]-sigmatropic rearrangements or oxo-Michael reactions (e.g., olefin cross-metathesis) are also viable for constructing the benzofuran core .

Q. How can spectroscopic methods confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the (Z)-benzylidene proton (δ ~6.8–7.2 ppm, singlet) and the 2-oxopropoxy group (δ ~4.5 ppm for OCH2 and ~2.1 ppm for the keto carbonyl) .

- X-ray Crystallography : Definitive stereochemical assignment (Z vs. E) requires single-crystal diffraction analysis, as seen in structurally analogous benzofuran derivatives .

- IR Spectroscopy : Stretching vibrations for the lactone carbonyl (~1750 cm⁻¹) and keto group (~1700 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Antioxidant Activity : Use DPPH/ABTS radical scavenging assays, comparing IC50 values to standards like ascorbic acid .

- Antiplatelet Activity : Monitor inhibition of ADP- or collagen-induced platelet aggregation in platelet-rich plasma (PRP) using aggregometry .

- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents on the benzylidene (e.g., electron-withdrawing groups like Cl vs. electron-donating groups like OCH3) and the alkoxy chain (e.g., 2-oxopropoxy vs. ethoxy). Use combinatorial libraries to assess substituent effects .

- Bioactivity Correlation : Employ multivariate regression analysis to link structural descriptors (e.g., Hammett σ values, logP) to biological endpoints (e.g., IC50) .

Q. What computational methods predict potential biological targets or mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-1 (COX-1) or P2Y12 receptors, leveraging crystallographic data from the Protein Data Bank (PDB) .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors from the lactone) using Discovery Studio .

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for Claisen-Schmidt condensation; DMF often enhances yields in benzofuran syntheses .

- Catalysis : Employ Lewis acids (e.g., ZnCl2) to stabilize intermediates and favor (Z)-stereochemistry .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during alkoxy substitution steps .

Q. How should contradictory bioactivity data across studies be analyzed?

- Methodological Answer :

- Experimental Replication : Verify assay protocols (e.g., platelet source, agonist concentrations) to rule out methodological variability .

- Substituent-Specific Effects : Compare bioactivity of analogs with identical substituents but different configurations (e.g., 3-Cl vs. 4-Cl) to isolate structural determinants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.